molecular formula C10H16N5O13P3S B1450829 Guanosine-5'-Rp-Alpha-Thio-Triphosphate CAS No. 81570-50-5

Guanosine-5'-Rp-Alpha-Thio-Triphosphate

Cat. No.: B1450829
CAS No.: 81570-50-5
M. Wt: 539.25 g/mol
InChI Key: YRUWXBKVSXSSGS-AESZWTTRSA-N
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Description

Guanosine-5’-Rp-Alpha-Thio-Triphosphate is a modified nucleotide analog that plays a significant role in biochemical research. It is a derivative of guanosine triphosphate (GTP) where one of the oxygen atoms in the triphosphate group is replaced by a sulfur atom. This modification makes it a valuable tool in studying various biochemical processes, particularly those involving G-proteins and signal transduction pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine-5’-Rp-Alpha-Thio-Triphosphate typically involves the phosphorylation of guanosine derivatives. One common method includes the use of thiophosphoryl chloride (PSCl3) to introduce the thio group into the triphosphate chain. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production of Guanosine-5’-Rp-Alpha-Thio-Triphosphate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often purified using high-performance liquid chromatography (HPLC) to remove any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Guanosine-5’-Rp-Alpha-Thio-Triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include guanosine monophosphate (GMP), guanosine diphosphate (GDP), and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Guanosine-5’-Rp-Alpha-Thio-Triphosphate is widely used in scientific research due to its ability to mimic natural nucleotides while providing resistance to enzymatic degradation. Some of its applications include:

    Biochemistry: Used as a substrate in studies involving G-proteins and other nucleotide-binding proteins.

    Molecular Biology: Employed in assays to investigate signal transduction pathways and protein interactions.

    Medicine: Utilized in the development of therapeutic agents targeting G-protein-coupled receptors (GPCRs).

    Industry: Applied in the production of diagnostic reagents and biochemical assays

Mechanism of Action

Guanosine-5’-Rp-Alpha-Thio-Triphosphate exerts its effects by binding to the guanine nucleotide-binding domain of proteins. The sulfur atom at the alpha position of the ribose sugar enhances its binding affinity compared to natural GTP. This binding activates G-proteins, which then modulate various intracellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanosine-5’-Rp-Alpha-Thio-Triphosphate is unique due to its specific modification at the alpha position, which provides distinct biochemical properties. This modification allows it to act as a potent activator of G-proteins, making it particularly useful in studies of signal transduction and protein interactions .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-31(24,32)28-30(22,23)27-29(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,32)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-,31?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUWXBKVSXSSGS-AESZWTTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O13P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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